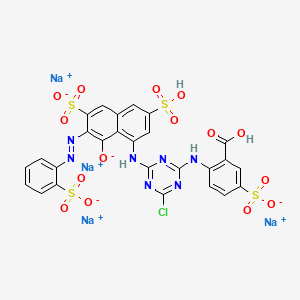
2,3,3,4-Tetramethylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,4-Tetramethylpentan-2-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group (-OH) is attached to three alkyl groups. This compound is also known by its IUPAC name, 2,2,4,4-tetramethylpentan-3-ol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,3,4-Tetramethylpentan-2-ol can be synthesized through various methods. One common approach involves the hydration of 2,3,3,4-tetramethylpentene in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,3,3,4-tetramethylpentanone. This process requires a metal catalyst, such as palladium or platinum, and is conducted under elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,4-Tetramethylpentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include 2,3,3,4-tetramethylpentanone (oxidation), 2,3,3,4-tetramethylpentane (reduction), and various halogenated derivatives (substitution) .
Aplicaciones Científicas De Investigación
2,3,3,4-Tetramethylpentan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,3,4-tetramethylpentan-2-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentan-3-ol: Similar in structure but with one less methyl group.
2,3,3-Trimethylbutan-2-ol: Similar in structure but with a shorter carbon chain.
2,2,3,3-Tetramethylbutan-1-ol: Similar in structure but with the hydroxyl group on a different carbon atom.
Uniqueness
2,3,3,4-Tetramethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, such as higher steric hindrance and different reactivity compared to its similar compounds .
Propiedades
Número CAS |
66793-86-0 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
2,3,3,4-tetramethylpentan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)8(3,4)9(5,6)10/h7,10H,1-6H3 |
Clave InChI |
HLWCPAJEXXTJHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


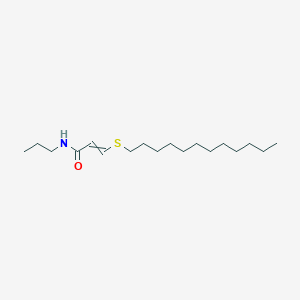
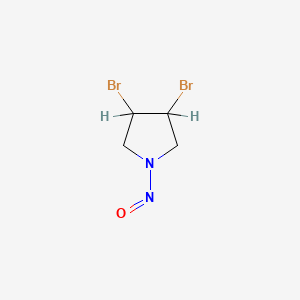
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
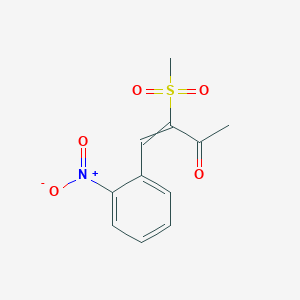
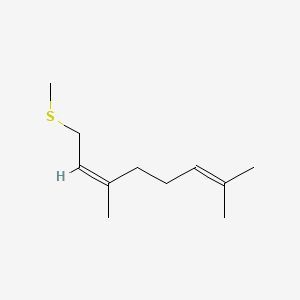
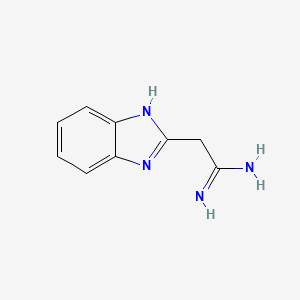

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
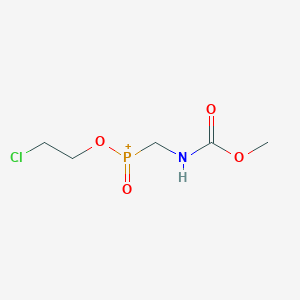
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
